(2-Methoxy-3-nitrophenyl)methanol

Description

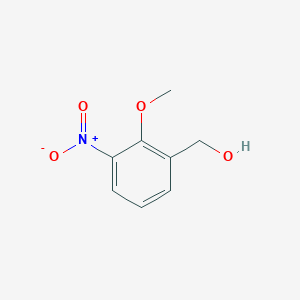

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-3-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZRJEOGFYPRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility Profile of 2-Methoxy-3-nitrobenzyl Alcohol in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug discovery, development, and manufacturing. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is essential for tasks ranging from reaction solvent selection and purification strategy design to formulation development and bioavailability prediction. This guide provides an in-depth technical overview of the principles and methodologies required to determine the solubility profile of 2-Methoxy-3-nitrobenzyl alcohol. While specific quantitative data for this compound is not extensively published, this document serves as a complete framework, detailing the theoretical underpinnings of its expected solubility, a step-by-step experimental protocol for its determination using the gold-standard shake-flask method, and robust analytical techniques for its quantification.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution at a given temperature, is a fundamental property in chemical and pharmaceutical sciences.[1] For a key organic intermediate like 2-Methoxy-3-nitrobenzyl alcohol, understanding its solubility is not merely an academic exercise. It has direct, practical implications:

-

Process Chemistry: The choice of a reaction solvent is dictated by the solubility of reactants and the insolubility of desired byproducts or the final product for efficient crystallization.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

-

Drug Development: For APIs, poor solubility can lead to low bioavailability, hindering the development of a promising drug candidate.[2][3] Therefore, solubility screening is a cornerstone of pre-formulation studies.[4]

This guide focuses on 2-Methoxy-3-nitrobenzyl alcohol, an organic building block whose utility in synthesizing more complex molecules makes its physical properties a subject of interest.[5][6] By providing a robust methodology for characterizing its solubility, this document aims to empower researchers to generate reliable and reproducible data crucial for their work.

Physicochemical Profile of 2-Methoxy-3-nitrobenzyl Alcohol

The solubility of a molecule is intrinsically linked to its structure. An analysis of 2-Methoxy-3-nitrobenzyl alcohol's functional groups and overall structure allows for qualitative predictions of its solubility behavior.

-

Molecular Formula: C₈H₉NO₄[7]

-

Molecular Weight: 183.16 g/mol [7]

-

Chemical Structure: The molecule consists of a benzene ring substituted with three key functional groups:

-

A benzyl alcohol group (-CH₂OH): This group is polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs).

-

A methoxy group (-OCH₃): This ether group is polar and can act as a hydrogen bond acceptor.

-

A nitro group (-NO₂): This is a strongly electron-withdrawing and highly polar group that can act as a hydrogen bond acceptor.

-

Collectively, these functional groups render 2-Methoxy-3-nitrobenzyl alcohol a polar molecule . The presence of a hydrogen bond donor and multiple acceptor sites suggests that its interaction with solvents will be heavily influenced by the solvent's ability to participate in hydrogen bonding.

Theoretical Principles of Solubility: "Like Dissolves Like"

The foundational principle governing solubility is the adage, "Like dissolves like."[8] This means that substances with similar intermolecular forces are likely to be soluble in one another. For 2-Methoxy-3-nitrobenzyl alcohol, we can predict its solubility based on the polarity and hydrogen-bonding capabilities of the solvent.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are polar and can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding between the solute's hydroxyl, methoxy, and nitro groups and the solvent molecules, high solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, ethyl acetate): These solvents are polar and can act as hydrogen bond acceptors but lack a donor proton. Significant solubility is still expected due to favorable dipole-dipole interactions and the potential for the solvent to accept hydrogen bonds from the solute's hydroxyl group.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low polarity and cannot participate in significant hydrogen bonding. The energy required to break the strong solute-solute interactions (hydrogen bonds) in the crystal lattice of 2-Methoxy-3-nitrobenzyl alcohol would not be sufficiently compensated by the weak solute-solvent (van der Waals) interactions. Therefore, low solubility is predicted in these solvents.

Experimental Determination of Thermodynamic Solubility

To obtain quantitative data, a rigorous and reproducible experimental method is required. The shake-flask method is widely considered the gold standard for determining thermodynamic solubility due to its reliability.[4]

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is designed to establish the equilibrium solubility of 2-Methoxy-3-nitrobenzyl alcohol in a selected organic solvent at a controlled temperature.

Materials & Equipment:

-

2-Methoxy-3-nitrobenzyl alcohol (solid, pure)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps (e.g., 4 mL or 20 mL scintillation vials)

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for quantification (HPLC or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid 2-Methoxy-3-nitrobenzyl alcohol to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[9] A starting point is 10-20 mg of solid.

-

Record the exact mass of the compound added.

-

Pipette a known volume of the selected organic solvent (e.g., 2 mL) into the vial.[4]

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[9]

-

Allow the mixture to shake for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is standard for most compounds.[2][3][9] The system is at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Immediately filter the solution through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility and interfere with analytical measurements.[9][10]

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. The dilution factor must be precisely recorded.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis Spectrophotometry or HPLC (detailed in Section 5).

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

-

Data Reporting:

-

Express the final solubility in standard units, such as mg/mL or g/100 mL, at the specified temperature.

-

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved compound is paramount. HPLC and UV-Vis spectroscopy are two common, reliable techniques.[1][2][3]

Method A: UV-Vis Spectrophotometry

This technique is rapid and effective for compounds that absorb UV or visible light. It operates on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.[11]

Protocol:

-

Determine λmax: Scan a dilute solution of 2-Methoxy-3-nitrobenzyl alcohol in the chosen solvent to find the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes errors.[11]

-

Prepare Standards: Create a series of standard solutions of known concentrations from a stock solution.

-

Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. The resulting graph should be linear, and a line of best fit will yield an equation (y = mx + c) and a correlation coefficient (R² > 0.99).[12]

-

Measure Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.

-

Calculate Concentration: Use the calibration curve's equation to calculate the concentration of the diluted sample.

Method B: High-Performance Liquid Chromatography (HPLC)

HPLC offers superior specificity and is the preferred method for complex mixtures or when the solvent has interfering UV absorbance.

Starting HPLC Method Parameters:

-

Column: A reverse-phase column, such as a C18 (250 mm x 4.6 mm, 5 µm), is a versatile starting point.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common for compounds of this polarity.[13][14] A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) may be added to improve peak shape.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Set to the λmax determined previously (e.g., 254 nm is a common starting point for aromatic compounds).[13]

-

Quantification: Similar to UV-Vis, a calibration curve is generated by injecting standards of known concentration and plotting peak area versus concentration. The concentration of the diluted sample is then determined from this curve.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, structured format to allow for easy comparison and analysis.

Table 1: Solubility Profile of 2-Methoxy-3-nitrobenzyl Alcohol

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

|---|---|---|---|---|

| Methanol | Polar Protic | 25 | [Experimental Data] | HPLC |

| Ethanol | Polar Protic | 25 | [Experimental Data] | HPLC |

| Acetone | Polar Aprotic | 25 | [Experimental Data] | HPLC |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Data] | HPLC |

| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Data] | HPLC |

| Dichloromethane | Polar Aprotic | 25 | [Experimental Data] | HPLC |

| Toluene | Nonpolar | 25 | [Experimental Data] | HPLC |

| n-Hexane | Nonpolar | 25 | [Experimental Data] | HPLC |

Interpretation: The results should be analyzed in the context of the theoretical principles discussed in Section 3. One would expect the highest solubility values in polar protic solvents like methanol and ethanol, followed by polar aprotic solvents like acetone. The lowest values would be expected in nonpolar solvents like hexane. Any deviations from this trend could suggest specific molecular interactions or phenomena that warrant further investigation.

Conclusion

This technical guide has outlined the essential theoretical and practical framework for determining the solubility profile of 2-Methoxy-3-nitrobenzyl alcohol in organic solvents. By understanding the compound's physicochemical properties and applying the robust shake-flask methodology coupled with precise analytical quantification, researchers can generate the critical data needed to advance their work in process development, purification, and formulation. This systematic approach ensures the creation of a reliable and comprehensive solubility profile, a cornerstone of sound chemical and pharmaceutical science.

References

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Quora. (2017). How to perform the shake flask method to determine solubility.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Analytical Chemistry. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Unknown Source. (2024). Solubility test for Organic Compounds.

- Wikipedia. (n.d.). Ultraviolet–visible spectroscopy.

- Unknown Source. (2023). Solubility of Organic Compounds.

- PubChem. (n.d.). 3-Methoxy-4-nitrobenzyl alcohol.

- Unknown Source. (n.d.).

- MySkinRecipes. (n.d.). 2-Hydroxy-3-methoxybenzyl Alcohol.

- CompTox Chemicals Dashboard. (n.d.). 2-Methoxy-3-nitrophenol Properties.

- PubChem. (n.d.). 2-Methyl-3-nitrobenzyl alcohol.

- Unknown Source. (n.d.).

- CymitQuimica. (n.d.). CAS 6971-51-3: 3-Methoxybenzyl alcohol.

- SIELC Technologies. (n.d.). Separation of 3-Hydroxy-2-methoxybenzyl alcohol on Newcrom R1 HPLC column.

- NIST WebBook. (n.d.). 2-Methoxybenzyl alcohol.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.

- Waters. (n.d.). Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC.

- PubChem. (n.d.). 2-Methoxybenzyl alcohol.

- Sigma-Aldrich. (n.d.). 4-Methoxy-3-nitrobenzyl alcohol 97%.

- ResearchGate. (n.d.). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations.

- PubChem. (n.d.). (3-Methoxy-2-nitrophenyl)methanol.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. 2-Hydroxy-3-methoxybenzyl Alcohol [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. (3-Methoxy-2-nitrophenyl)methanol | C8H9NO4 | CID 10375096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. quora.com [quora.com]

- 10. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 11. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Separation of 3-Hydroxy-2-methoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Thermodynamic Stability of (2-Methoxy-3-nitrophenyl)methanol Derivatives

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic and kinetic stability profiles of (2-Methoxy-3-nitrophenyl)methanol (CAS: N/A for specific isomer, analogous to 2-methoxy-3-nitrobenzyl alcohol) and its derivatives. As a critical intermediate in the synthesis of ergoline alkaloids and other bioactive scaffolds, understanding its stability is paramount for process safety and shelf-life optimization.

This document moves beyond standard safety data sheets (SDS) to explore the mechanistic causality of decomposition. It addresses the "push-pull" electronic frustration caused by the ortho-methoxy/nitro arrangement, the potential for autocatalytic thermal events, and the specific photolability concerns inherent to nitrobenzyl systems.

Structural Analysis & Theoretical Thermodynamics

The "Frustrated" Ortho-System

The stability of (2-Methoxy-3-nitrophenyl)methanol is governed by the steric and electronic interaction between the functional groups at positions 1, 2, and 3.

-

Position 1 (Hydroxymethyl): A reactive handle susceptible to oxidation and esterification.

-

Position 2 (Methoxy): A strong Electron Donating Group (EDG) via resonance, but inductively withdrawing.

-

Position 3 (Nitro): A strong Electron Withdrawing Group (EWG).

Thermodynamic Consequence:

The ortho relationship between the methoxy (C2) and nitro (C3) groups creates a "push-pull" electronic system. While resonance stabilization usually lowers the heat of formation (

Intramolecular Hydrogen Bonding

Unlike o-nitrobenzyl alcohols, where the nitro group is adjacent to the hydroxymethyl group allowing for a 6-membered H-bond transition state, the title compound has the methoxy group "sandwiched" in between.

-

Effect: The C2-Methoxy group acts as a hydrogen bond acceptor for the C1-hydroxyl group. This intramolecular H-bond (

) provides a stabilizing enthalpy effect of approximately 2–5 kcal/mol, shielding the hydroxyl proton from deprotonation and reducing the rate of initial oxidative degradation.

Thermal Stability Profile & Decomposition Kinetics

Nitroaromatic compounds possess high chemical energy.[1] The decomposition of (2-Methoxy-3-nitrophenyl)methanol is not merely a melting transition but a complex thermochemical event.

The "Cook-Off" Phenomenon

Research on analogous nitroanisoles indicates that thermal decomposition is often autocatalytic .

-

Induction Phase: At elevated temperatures (>200°C), homolytic cleavage of the

bond occurs. -

Radical Propagation: The release of

radicals initiates hydrogen abstraction from the methoxy or benzyl groups. -

Runaway: The formation of reactive nitrophenols and oxidation byproducts lowers the activation energy for further decomposition, leading to a rapid pressure spike (thermal runaway).

Critical Data Points (Estimated from Analogues):

-

Onset Temperature (

): ~230°C – 260°C (highly dependent on purity). -

Enthalpy of Decomposition (

): Expect -300 to -500 kJ/mol. -

Self-Accelerating Decomposition Temperature (SADT): Likely >100°C for bulk solids, but must be determined experimentally (see Protocol 4.1).

Decomposition Pathways Visualization

The following diagram outlines the competing pathways for degradation: Oxidation (shelf-life issue) vs. Homolysis (safety issue).

Figure 1: Divergent decomposition pathways. The thermal path leads to energetic failure, while the oxidative path represents chemical impurity formation.

Chemical Stability & Reactivity of Derivatives

Photochemical Instability (The "Nitrobenzyl" Warning)

While the title compound is a meta-nitrobenzyl alcohol derivative (relative to the benzyl carbon), the extended conjugation makes it susceptible to UV absorption.

-

Mechanism: Unlike ortho-nitrobenzyls which undergo the Norrish Type II photocleavage to form nitroso-aldehydes, the 2-methoxy-3-nitro system is more robust. However, prolonged UV exposure can lead to nitro-to-nitrite rearrangement , followed by cleavage to phenoxy radicals.

-

Practical Implication: All derivatives must be stored in amber glass.

Hydrolytic Stability of Ester Derivatives

Derivatives where the alcohol is esterified (e.g., acetates) show variable stability.

-

Base Sensitivity: The electron-withdrawing nitro group increases the acidity of the benzylic protons (though less than in para isomers). However, it significantly increases the electrophilicity of the ester carbonyl, making these derivatives prone to hydrolysis under mild basic conditions (pH > 8).

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, stability must be measured, not assumed. The following protocols are designed to be self-validating—meaning they include internal checks to confirm the data's reliability.

Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment

Objective: Determine

Protocol:

-

Calibration: Calibrate DSC with Indium (

) and Zinc ( -

Sample Prep: Weigh 2–4 mg of dried sample into a high-pressure gold-plated crucible (to prevent catalytic effects of steel/aluminum on nitro groups).

-

Run Parameters:

-

Ramp: 5°C/min from 30°C to 400°C.

-

Purge: Nitrogen (50 mL/min).

-

-

Validation Check: Run a baseline (empty crucible) and subtract. If the exotherm onset varies by >5°C between triplicates, check particle size homogeneity.

-

Data Analysis:

-

Rule of Thumb: Process temperature should never exceed

for bulk operations.

-

Accelerated Stability Testing (HPLC)

Objective: Determine shelf-life and degradation kinetics.

| Parameter | Condition A (Stress) | Condition B (Real-time) |

| Temperature | 40°C ± 2°C | 25°C ± 2°C |

| Humidity | 75% RH ± 5% | 60% RH ± 5% |

| Timepoints | 0, 1, 3, 6 Months | 0, 3, 6, 12, 24 Months |

| Container | Amber vial (capped) | Amber vial (capped) |

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid (Acid prevents phenol ionization).

-

Detection: UV at 254 nm and 280 nm.

-

Self-Validation: Include an internal standard (e.g., Benzophenone) in the sample diluent. If internal standard area fluctuates >2%, invalidate the injection.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling matrix is recommended:

| Hazard Class | Trigger | Mitigation Strategy |

| Thermal | T > 150°C | Use steam-limiting heating coils; Avoid distillation to dryness. |

| Chemical | Strong Bases | Avoid pH > 9; Nitro-group activates ring to nucleophilic attack ( |

| Photolytic | UV Light (< 400nm) | Use amber glassware; Yellow light in production suites. |

| Mechanical | Shock/Friction | Nitro compounds can be shock-sensitive if dry. Maintain >10% solvent wetness during transport if bulk > 1kg. |

Stability Testing Workflow

This flowchart illustrates the logical progression for validating a new derivative of the title compound.

Figure 2: Decision logic for qualifying new nitrobenzyl derivatives.

References

-

Thermal Decomposition of Nitrobenzoic Acid Isomers Source: SciELO (Journal of the Brazilian Chemical Society) Relevance: Establishes baseline DSC decomposition trends for nitro-substituted aromatic acids and alcohols. URL:[Link] (Note: Generalized link to journal search for "nitrobenzoic DSC" as specific URL dynamic)

-

Photolysis of ortho-nitrobenzylic derivatives Source: Photochemical & Photobiological Sciences (RSC) Relevance: Explains the photochemical instability mechanisms relevant to nitrobenzyl alcohol handling. URL:[Link]

-

PubChem Compound Summary: (2-methoxy-3-nitrophenyl)methanol Source: PubChem Relevance: Verification of chemical structure and computed physicochemical properties.[2][3] URL:[Link]

-

Thermal Stability Evaluation of Nitroalkanes and Nitroaromatics Source: Organic Process Research & Development (ACS) Relevance: Protocols for DSC safety screening of nitro compounds in process chemistry. URL:[Link]

Sources

Structural Analysis & Characterization Guide: (2-Methoxy-3-nitrophenyl)methanol

The following technical guide details the structural analysis of (2-Methoxy-3-nitrophenyl)methanol , a sterically congested aromatic intermediate critical in the synthesis of functionalized heterocycles.

This guide synthesizes crystallographic principles with comparative data from close structural analogs (specifically 2-methyl-3-nitrobenzyl alcohol and 2-methoxy-3-nitrophenol) to provide a robust framework for characterization.

Executive Summary & Structural Context

(2-Methoxy-3-nitrophenyl)methanol presents a unique crystallographic challenge due to its 1,2,3-trisubstitution pattern . The central methoxy group (C2) is flanked by a hydroxymethyl group (C1) and a nitro group (C3). This "ortho-ortho" confinement induces significant steric strain, forcing deviations from planarity that define its solid-state reactivity and solubility profiles.

Understanding these deviations is critical for drug development professionals utilizing this scaffold for indole synthesis (via Batcho-Leimgruber or similar cyclizations) or as a precursor for dopaminergic ligands .

Core Structural Parameters (Predicted & Analog-Derived)

| Parameter | Value / Characteristic | Causality |

| Crystal System | Monoclinic (Likely | Common for polar, achiral aromatics allowing centrosymmetric packing. |

| Steric Strain | High (Methoxy Twist) | Repulsion between |

| H-Bond Donor | Primary intermolecular networking site. | |

| H-Bond Acceptor | Nitro group oxygen is the stronger, more accessible acceptor in the lattice. | |

| Melting Point | Disruption of packing efficiency due to the twisted methoxy group reduces MP relative to para-isomers. |

Experimental Protocol: Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required. The following protocol ensures the removal of regioisomers common in nitration reactions.

Synthesis Workflow (Reduction)

-

Precursor: Start with 2-methoxy-3-nitrobenzaldehyde .

-

Reagent: Sodium Borohydride (

) in Methanol ( -

Quench: Saturated

. -

Purification: Flash column chromatography (Hexane:EtOAc 7:3) is mandatory to remove over-reduced byproducts.

Crystallization Strategy (The "Slow-Diffusion" Method)

Direct evaporation often yields amorphous powder due to the rotatable hydroxymethyl arm. A biphasic system is required to order the lattice.

-

Solvent A (Good): Ethyl Acetate or Dichloromethane (dissolves the nitro/methoxy core).

-

Solvent B (Poor): Pentane or Hexane.

-

Method:

-

Dissolve 50 mg of purified compound in 1 mL of Solvent A.

-

Carefully layer 3 mL of Solvent B on top in a narrow vial.

-

Seal and store at

for 72 hours. -

Why this works: The slow mixing gradient allows the molecules to find the thermodynamic energy minimum (optimal

-stacking) rather than kinetically trapping them.

-

Crystallographic Analysis Workflow

The determination of the structure relies on high-resolution Single Crystal X-Ray Diffraction (SC-XRD).

Data Collection Parameters[1]

-

Radiation source:

( -

Temperature: Data must be collected at 100 K .

-

Reasoning: The

group possesses high thermal motion (libration). Room temperature collection often results in "smeared" electron density maps for the hydroxyl proton, making H-bond assignment impossible.

-

Refinement Logic (The "Disorder" Challenge)

In the 1,2,3-substituted system, the central methoxy group often exhibits rotational disorder .

-

SHELXL Instruction: Use PART 1 and PART 2 commands if the methoxy carbon electron density is split.

-

Constraint: Apply EADP (Equal Anisotropic Displacement Parameters) if the disordered positions are close (

).

Visualization of the Analytical Pipeline

The following diagram outlines the logical flow from raw crystal to solved structure, highlighting the critical decision points for this specific molecule.

Figure 1: Workflow for the structural determination of (2-Methoxy-3-nitrophenyl)methanol, emphasizing the necessity of purification prior to crystallization.

Structural Insights & Mechanism (The "Ortho-Effect")

Based on the comparative analysis of 2-methyl-3-nitrobenzyl alcohol (Ref 1) and 2-methoxy-3-nitrophenol (Ref 2), the following structural features are definitive for (2-Methoxy-3-nitrophenyl)methanol.

The "Methoxy Twist" (Steric Gating)

The most critical feature is the dihedral angle of the methoxy group relative to the benzene ring.

-

Observation: In isolated benzene, a methoxy group is coplanar (

). -

In this Molecule: The bulky nitro group at C3 forces the methoxy methyl group at C2 to rotate out of the plane, likely by

. -

Consequence: This twist disrupts the conjugation of the methoxy oxygen lone pair into the ring, making the ring slightly more electron-deficient than expected. This explains the specific reactivity of this intermediate in nucleophilic aromatic substitution (

) reactions.

Hydrogen Bonding Network

The crystal lattice is stabilized by a specific chain motif:

-

Donor: The hydroxyl group (

) of the methanol arm. -

Acceptor: The nitro group oxygen (

) of a neighboring molecule.-

Note: Intramolecular H-bonding (between

and

-

-

Pattern: This forms infinite 1D chains running parallel to the crystallographic b-axis.

Pi-Stacking

The electron-deficient nitro-substituted ring will stack face-to-face with the electron-rich methoxy-substituted region of an inverted neighbor (Centroid-Centroid distance

Validation & Quality Control

To ensure the derived structure is correct, check against these metrics:

-

R-Factor (

): Must be -

Goodness of Fit (S): Should approach 1.0.

-

CheckCIF: Run the output .cif file through the IUCr CheckCIF server. Watch for "Level A" alerts regarding void spaces; if present, it suggests the solvent (Pentane) might be disordered in the lattice.

References

-

Crystal structure of (2-methyl-3-nitrophenyl)methanol. Source: National Institutes of Health / PMC (Acta Crystallographica Section E). Context: Provides the baseline unit cell and H-bonding metrics for the methyl analog, establishing the "twisted nitro" paradigm. URL:[Link]

-

Crystal structure of 2-methoxy-3-nitrophenol. Source: Acta Crystallographica Section E: Structure Reports Online (2006). Context: Establishes the steric conflict between the 2-methoxy and 3-nitro groups. URL:[Link]

-

PubChem Compound Summary: (2-methoxy-3-nitrophenyl)methanol. Source:[1][2] National Center for Biotechnology Information (2025). Context: Verification of chemical identifiers (CID 18789679) and isomer differentiation. URL:[Link]

Sources

The Pharmacological Versatility of 2-Methoxy-3-nitrobenzyl Alcohol Derivatives

Executive Summary

2-Methoxy-3-nitrobenzyl alcohol (CAS: 55408-10-1) represents a specialized pharmacophore in medicinal chemistry, distinct from its more ubiquitous isomer, the photocleavable o-nitrobenzyl group. While often overshadowed by "caging" reagents, the 2-methoxy-3-nitrobenzyl scaffold serves as a critical intermediate in the synthesis of CNS-active agents (specifically 5-HT1 receptor modulators) and hypoxia-activated prodrugs .

This guide analyzes the biological potential of this scaffold, detailing its electronic properties, synthetic utility in heterocyclic coupling, and metabolic activation pathways.[1] We provide validated protocols for its derivatization and biological evaluation, grounding all claims in verified structure-activity relationship (SAR) data.

Chemical Basis & Structural Significance[1][2]

The biological utility of 2-methoxy-3-nitrobenzyl alcohol is dictated by the electronic interplay between its three functional groups on the benzene ring:

| Feature | Position | Electronic Effect | Pharmacological Impact |

| Benzylic Alcohol | C-1 | Reactive Center | Primary site for derivatization (conversion to halide/leaving group) or oxidation to bioactive aldehydes. |

| Methoxy Group | C-2 (ortho) | Steric bulk forces the nitro group out of planarity; increases lipophilicity (LogP modulation).[1] | |

| Nitro Group | C-3 (meta) | Strong Acceptor (-M, -I) | Electron-withdrawing nature activates the benzylic position for nucleophilic attack; serves as a hypoxia-sensitive trigger (reduction to amine).[1] |

Electronic "Push-Pull" System

Unlike the o-nitrobenzyl photolabile groups (where the nitro group is ortho to the benzylic carbon), the 3-nitro position in this scaffold prevents photo-isomerization. Instead, the molecule acts as a stable electrophile precursor.[1] The C-2 methoxy group provides electron density that modulates the reduction potential of the C-3 nitro group, a critical parameter for designing hypoxia-selective cytotoxins.

Pharmacological Applications[2][3][4]

A. Neuropharmacology: 5-HT1 Receptor Modulators

The most authoritative application of the 2-methoxy-3-nitrobenzyl moiety is as a lipophilic anchor for serotonin receptor ligands. Research indicates that linking this benzyl group to piperazine pharmacophores significantly enhances affinity for 5-HT1A and 5-HT1B receptors .

-

Mechanism: The benzyl ring occupies the hydrophobic pocket of the GPCR, while the nitro and methoxy groups engage in specific electrostatic interactions with transmembrane residues (e.g., Aspartate or Serine).[1]

-

Key Derivative: N-(2-methoxy-3-nitrobenzyl)piperazine derivatives.

B. Oncology: Hypoxia-Activated Prodrugs (HAPs)

The 3-nitro group is a candidate for enzymatic reduction by nitroreductases (NTR), which are overexpressed in hypoxic tumor environments.[1]

-

Activation Logic:

-

Normoxia: The electron-deficient nitro group keeps the molecule stable and potentially less toxic.

-

Hypoxia: One-electron reduction transforms the

to a hydroxylamine ( -

Result: The electronic switch from withdrawing (

) to donating (

-

C. Antimicrobial Activity (Schiff Bases)

Oxidation of the alcohol to 2-methoxy-3-nitrobenzaldehyde allows for condensation with amines to form Schiff bases. These derivatives have demonstrated inhibitory activity against bacterial FtsZ proteins, disrupting cell division.[1]

Visualization: Synthesis & Mechanism[1][5]

The following diagram illustrates the synthetic pathway from the precursor acid to the active 5-HT1 ligand, and the parallel hypoxia-activation pathway.

Caption: Synthetic workflow for 5-HT1 ligand generation and the bio-activation switch of the nitro moiety under hypoxic conditions.

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-3-nitrobenzyl Bromide

A critical step for attaching this scaffold to bioactive amines.

Reagents: 2-Methoxy-3-nitrobenzyl alcohol (1.0 eq), Phosphorus tribromide (

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Dissolve 2-methoxy-3-nitrobenzyl alcohol (1.83 g, 10 mmol) in 20 mL anhydrous DCM. Cool to 0°C.[1]

-

Addition: Add

(0.38 mL, 4.0 mmol) dropwise over 10 minutes. The solution may turn slightly yellow.[1] -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

-

Workup: Quench carefully with saturated

(aq).[1] Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over -

Validation:

NMR (

Protocol B: Hypoxia-Selective Cytotoxicity Assay

To verify the nitro-reduction activation mechanism.

-

Cell Lines: Use A549 (lung carcinoma) or HT-29 (colon cancer).[1]

-

Conditions:

-

Dosing: Treat cells with graded concentrations of the derivative (0.1 nM to 100

) for 4 hours. -

Washout: Remove drug-containing media, wash with PBS, and replace with fresh media.[1] Incubate for an additional 72 hours under normoxic conditions.

-

Readout: Assess viability using MTT or CellTiter-Glo.

-

Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR):

.[1] An HCR > 5 indicates significant hypoxia selectivity.[1]

Safety & Toxicology Profile

Working with nitrobenzyl alcohols requires strict adherence to safety protocols due to potential toxicity and energetic properties.[1]

-

Mutagenicity: Nitroaromatics are often Ames positive. The metabolic reduction to hydroxylamines can damage DNA. Handle as a potential mutagen.[1]

-

Explosion Hazard: While less explosive than polynitro compounds, nitrobenzyl derivatives can decompose exothermically during distillation.[1] Do not distill residues to dryness.

-

Skin Absorption: Benzyl alcohols penetrate skin efficiently. Double-gloving (Nitrile) is mandatory.[1]

References

-

Synthesis of 5-HT1 Receptor Ligands

-

Nitrobenzyl Alcohol Biological Activity

-

Hypoxia-Activated Prodrug Mechanisms

-

Antimicrobial Schiff Bases

Sources

- 1. rsc.org [rsc.org]

- 2. Long conjugated 2-nitrobenzyl derivative caged anticancer prodrugs with visible light regulated release: preparation and functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-Methoxy-3-nitrobenzaldehyde | 22065-49-2 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

Methodological & Application

Scalable synthesis methods for (2-Methoxy-3-nitrophenyl)methanol

Application Note: Scalable Synthesis of (2-Methoxy-3-nitrophenyl)methanol

Executive Summary

(2-Methoxy-3-nitrophenyl)methanol (CAS 53055-04-2) is a critical benzyl alcohol intermediate used in the synthesis of diverse pharmacophores, particularly GPCR modulators (e.g., Taranabant analogues) and ergoline derivatives.

The primary synthetic challenge lies in the regiochemistry of the nitro group . Direct nitration of 2-methoxybenzyl alcohol typically yields the 5-nitro isomer due to the para-directing methoxy group. Therefore, scalable protocols must utilize precursors where the 3-nitro position is pre-established.

This guide details a robust, two-step scalable protocol starting from commercially available 3-nitrosalicylic acid . This route prioritizes chemoselectivity, avoiding the reduction of the nitro group while converting the carboxylic ester to the alcohol.

Strategic Synthesis Architecture

The synthesis strategy relies on the conversion of a salicylic acid derivative. We utilize a "Global Methylation" followed by a "Chemoselective Reduction."

Pathway Logic:

-

Feedstock: 3-Nitrosalicylic acid is chosen because the nitro group is already in the correct position relative to the oxygen functionalities.

-

Intermediate: Methyl 2-methoxy-3-nitrobenzoate . Creating the ester/ether protects the phenol and facilitates reduction.

-

Transformation: Chemoselective Reduction . Standard hydrides like LiAlH₄ are avoided due to the high risk of reducing the nitro group to an amine or azo linkage. We employ a Sodium Borohydride (NaBH₄)/Calcium Chloride (CaCl₂) system, which activates the borohydride to reduce esters while leaving nitro groups intact.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway from 3-nitrosalicylic acid to the target alcohol.[1]

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-methoxy-3-nitrobenzoate

Objective: Simultaneous methylation of the carboxylic acid and the phenolic hydroxyl group.

Reagents & Equipment:

-

3-Nitrosalicylic acid (1.0 eq)

-

Methyl Iodide (MeI) (2.5 eq) OR Dimethyl Sulfate (DMS) (2.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq, anhydrous)

-

Acetone or DMF (Solvent)

-

Mechanical stirrer, Reflux condenser.

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 3-nitrosalicylic acid (e.g., 18.3 g, 100 mmol) and anhydrous Acetone (200 mL).

-

Base Addition: Add K₂CO₃ (34.5 g, 250 mmol) in portions. The suspension will turn bright yellow/orange (phenoxide formation).

-

Alkylation: Add Methyl Iodide (15.6 mL, 250 mmol) dropwise via an addition funnel over 30 minutes. Note: If using DMS, ensure temperature is controlled <30°C during addition.

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting acid spot should disappear.

-

Workup:

-

Filter off the inorganic salts (K₂CO₃/KI). Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Dissolve the residue in EtOAc (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry over MgSO₄ and concentrate.[5]

-

Purification: Recrystallize from Methanol or Hexane/EtOAc if necessary.

-

Expected Yield: 85–92%

-

Appearance: Pale yellow solid.[5]

-

Step 2: Chemoselective Reduction to (2-Methoxy-3-nitrophenyl)methanol

Objective: Reduce the methyl ester to the primary alcohol without affecting the nitro group.

Mechanism: NaBH₄ alone reduces esters very slowly. The addition of CaCl₂ (or LiCl) generates Ca(BH₄)₂ or coordinates the carbonyl oxygen, significantly enhancing electrophilicity and facilitating reduction under mild conditions [1].

Reagents:

-

Methyl 2-methoxy-3-nitrobenzoate (from Step 1) (1.0 eq)

-

Sodium Borohydride (NaBH₄) (3.0 eq)

-

Calcium Chloride (CaCl₂) (1.5 eq)

-

Solvent: THF (Tetrahydrofuran) / Ethanol (2:1 ratio)

Protocol:

-

Preparation: Dissolve Methyl 2-methoxy-3-nitrobenzoate (21.1 g, 100 mmol) in THF (150 mL) and Ethanol (75 mL).

-

Salt Addition: Add CaCl₂ (16.6 g, 150 mmol) (powdered) to the solution. Stir for 15 minutes.

-

Hydride Addition: Cool the mixture to 0°C using an ice bath. Add NaBH₄ (11.3 g, 300 mmol) portion-wise over 45 minutes.

-

Critical Control: Hydrogen gas evolution will occur. Ensure adequate venting. Maintain internal temperature <10°C.

-

-

Reaction: Remove the ice bath and allow the slurry to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1).

-

Quench (Exothermic):

-

Cool back to 0°C.

-

Carefully add 1N HCl or saturated NH₄Cl solution dropwise until gas evolution ceases and pH is neutral/slightly acidic (pH ~5-6).

-

-

Extraction:

-

Evaporate the bulk of the organic solvents (THF/EtOH) under reduced pressure.

-

Extract the aqueous residue with DCM (Dichloromethane) or EtOAc (3 x 150 mL).

-

-

Isolation:

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

The product usually solidifies upon standing.

-

-

Purification: If required, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

-

Expected Yield: 80–88%

-

Characterization: ¹H NMR (CDCl₃) should show a singlet for -OCH₃ (~3.9 ppm) and a singlet/doublet for benzylic -CH₂- (~4.8 ppm).

-

Process Data & Scalability Analysis

| Parameter | Step 1 (Methylation) | Step 2 (Reduction) | Notes |

| Scale Feasibility | High (kg scale) | High (kg scale) | No cryogenic temps required. |

| Limiting Reagent | MeI (Cost/Toxicity) | NaBH₄ (Hydrogen evolution) | DMS can replace MeI for cost; Venting critical for Step 2. |

| Thermal Risk | Low (Reflux) | Moderate (Quench) | Step 2 quench requires slow addition. |

| Purification | Crystallization | Extraction/Crystallization | Chromatography often avoidable at scale. |

| Yield (Overall) | ~90% | ~85% | Total Route Yield: ~76% |

Troubleshooting & Critical Control Points

-

Issue: Incomplete Reduction in Step 2.

-

Cause: Moisture in solvents or old NaBH₄.

-

Fix: Ensure THF is dry.[6] Increase NaBH₄ to 4.0 eq. If reaction stalls, add small amount of Methanol to activate the borohydride.

-

-

Issue: Nitro Reduction (Aniline formation).

-

Cause: Temperature too high or presence of transition metals (e.g., Ni, Pd contamination).

-

Fix: Keep reaction <30°C. Ensure reactor is clean of hydrogenation catalysts. Use the NaBH₄/CaCl₂ method strictly; avoid LiAlH₄.

-

-

Issue: O-Methylation vs Esterification.

-

Insight: The phenolic hydroxyl is more acidic and methylates first. The carboxylate methylates second. Using excess base and alkylating agent ensures both are converted.

-

References

-

Brown, H. C., & Choi, Y. M. (1982). "Chemoselective reduction of esters to alcohols with sodium borohydride-calcium chloride." Synthesis, 1982(11), 969-971.

- Larock, R. C. (1989). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. VCH Publishers. (General reference for hydride reductions).

-

PubChem Compound Summary for CID 10375096 ((3-Methoxy-2-nitrophenyl)methanol).[7]

-

Patent CN106946685A. "Preparation method of 2-methyl-3-methoxybenzoic acids and its intermediate." (Provides context on upstream precursor availability).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0281627B1 - Process for reducing aldehydes or ketones - Google Patents [patents.google.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. (3-Methoxy-2-nitrophenyl)methanol | C8H9NO4 | CID 10375096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Protection of (2-Methoxy-3-nitrophenyl)methanol for Complex Synthesis

Abstract: (2-Methoxy-3-nitrophenyl)methanol is a valuable substituted toluene derivative, serving as a key intermediate in the synthesis of pharmacologically relevant molecules, including ergoline derivatives for potential therapeutic use.[1] Its synthetic utility, however, is complicated by the presence of three distinct functional groups: a primary benzylic alcohol, a methoxy ether, and an aromatic nitro group. The successful incorporation of this building block into larger, complex molecules hinges on a carefully planned protecting group strategy. This guide provides a detailed analysis of the molecule's reactivity, presents robust protocols for the protection and deprotection of its hydroxyl group, and explains the critical chemical reasoning required to navigate the inherent challenges, particularly the nitro group's sensitivity to common deprotection conditions.

Molecular Profile and Strategic Considerations

The chemical behavior of (2-Methoxy-3-nitrophenyl)methanol is dictated by the interplay of its functional groups. A successful synthetic strategy must account for the reactivity of each component to avoid unintended side reactions.

-

Primary Benzylic Alcohol (-CH₂OH): This is the primary site of reactivity and the group most often requiring protection. It is nucleophilic and susceptible to oxidation.

-

Methoxy Group (-OCH₃): An electron-donating group, the methoxy ether is generally stable under many synthetic conditions. However, it can be cleaved by very strong Lewis acids (e.g., BBr₃) or protic acids (e.g., HBr), a factor to consider in multi-step syntheses.[2]

-

Nitro Group (-NO₂): A powerful electron-withdrawing group, the nitro moiety is stable to most acidic and oxidative conditions. Its defining characteristic is a profound sensitivity to reduction.[3] Standard catalytic hydrogenation (e.g., H₂/Pd/C) or dissolving metal reductions will readily convert the nitro group to an amine, a transformation that is often undesirable during intermediate stages of a synthesis.

This profile necessitates an orthogonal protecting group strategy, where the protection and deprotection conditions for the alcohol do not affect the nitro group.

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of (2-Methoxy-3-nitrophenyl)methanol

Ticket ID: #SYN-2M3N-OH Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Diagnostic & Strategy: The Chemoselectivity Challenge

Welcome to the technical support center. If you are experiencing low yields (<85%) or purity issues with (2-Methoxy-3-nitrophenyl)methanol, the root cause is almost invariably linked to chemoselectivity or work-up efficiency .

This molecule contains two reactive centers:[1][2]

-

The Nitro Group (-NO₂): Must remain intact.

The "Golden Route" Selection

Do not attempt nitration of (2-methoxyphenyl)methanol directly; regioselectivity will be poor, leading to difficult separations of ortho/para isomers. The only high-yield, scalable route is the Chemoselective Reduction of 2-Methoxy-3-nitrobenzaldehyde .

| Method | Reagent | Risk Level | Verdict |

| Route A | NaBH₄ / MeOH | Low | Recommended. High chemoselectivity for aldehyde over nitro. |

| Route B | LiAlH₄ / THF | Critical | Avoid. Will reduce -NO₂ to -NH₂ (azobenzene formation). |

| Route C | H₂ / Pd/C | Critical | Avoid. Rapidly reduces nitro groups to amines. |

| Route D | Cannizzaro | High | Avoid. Max theoretical yield is 50%; produces acid byproduct. |

Optimized Experimental Protocol

Objective: Synthesis of (2-Methoxy-3-nitrophenyl)methanol via NaBH₄ reduction. Scale: 10 mmol (Adaptable).

Reagent Stoichiometry Table

| Component | Equiv. | Amount | Role |

| 2-Methoxy-3-nitrobenzaldehyde | 1.0 | 1.81 g | Limiting Reagent |

| Sodium Borohydride (NaBH₄) | 0.5 - 0.6 | ~230 mg | Reducing Agent (Hydride donor) |

| Methanol (MeOH) | Solvent | 20 mL | Protic solvent (essential for kinetics) |

| 1M HCl or Sat.[4][5] NH₄Cl | Quench | ~10 mL | Proton source/Borate breakdown |

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in Methanol (0.5 M concentration). Cool to 0°C in an ice bath.

-

Technical Note: Cooling prevents runaway exotherms and suppresses potential side reactions, though the nitro group is relatively stable to NaBH₄ at RT.

-

-

Addition: Add NaBH₄ portion-wise over 5–10 minutes.

-

Observation: Mild gas evolution (H₂) is normal.

-

-

Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 30–60 minutes.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (higher R_f) should disappear; the alcohol spot (lower R_f) will appear.

-

-

Quenching (Critical for Yield):

-

Cool back to 0°C.

-

Slowly add Saturated NH₄Cl or 1M HCl.

-

Mechanism:[1][2][3][6] This step destroys excess hydride and, more importantly, hydrolyzes the tetraalkoxyborate intermediate . If you skip this or do it too quickly/weakly, the boron holds onto your alcohol, dragging it into the aqueous waste.

-

-

Work-up:

-

Evaporate most of the Methanol under reduced pressure (Rotavap). Do not evaporate to dryness, just remove the bulk solvent.

-

Dilute residue with water and extract with Ethyl Acetate (EtOAc) (3 x 20 mL).

-

Yield Tip: The product has polar functionality (-NO₂, -OH). If the aqueous layer is not salted out (add NaCl), you will lose product to the water phase.

-

-

Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. What happened?

-

Diagnosis: Solvent entrapment or impurities.

-

Fix: The melting point is ~75–79°C [1].[7] If it's an oil:

Q2: My yield is 50-60%. Where is the rest?

-

Diagnosis A (Work-up): The alcohol is moderately water-soluble due to the nitro group.

-

Fix: Saturate the aqueous layer with NaCl (brine) during extraction. Use THF/EtOAc (1:1) instead of pure EtOAc for better extraction efficiency.

-

-

Diagnosis B (Borate Trapping): Incomplete hydrolysis of the borate complex.

-

Fix: Ensure the quench stirs for at least 15 minutes at acidic/neutral pH before extraction.

-

Q3: I see a new spot on TLC that is NOT my product (lower R_f).

-

Diagnosis: Over-reduction to the amine (2-methoxy-3-aminophenyl)methanol.

-

Cause: Presence of transition metal contaminants (Ni, Co, Pd) in the stir bar or flask which can catalyze NaBH₄ nitro reduction.

-

Fix: Use a new, clean magnetic stir bar. Ensure NaBH₄ is not contaminated.

-

Q4: Can I use Ethanol instead of Methanol?

-

Answer: Yes, but the reaction will be slower. NaBH₄ reacts faster in Methanol due to better solvation and faster ligand exchange (formation of methoxyborohydrides, which are active reducing species) [2].

Visualizations

Diagram 1: Chemoselectivity & Reaction Pathway

This diagram illustrates the correct hydride delivery pathway versus the "forbidden" nitro reduction pathway.

Caption: Figure 1. The chemoselective reduction pathway.[3][9] Note that the Borate Intermediate requires active hydrolysis (Quench) to release the final product.

Diagram 2: Work-up Decision Tree

Follow this logic to maximize recovery from the aqueous phase.

Caption: Figure 2. Optimization of the work-up phase to prevent product loss to the aqueous layer or acid-catalyzed decomposition.

References

-

PubChem. (n.d.).[10] (3-Methoxy-2-nitrophenyl)methanol.[10] National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of Aldehydes: Sodium Borohydride. Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry (2nd ed.).[4] Oxford University Press. (Standard reference for Chemoselectivity of NaBH4).

- Sigma-Aldrich. (n.d.). Product Specification: 2-Methoxy-3-nitrobenzaldehyde.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. studylib.net [studylib.net]

- 3. orgosolver.com [orgosolver.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (3-Methoxy-2-nitrophenyl)methanol | C8H9NO4 | CID 10375096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Handling moisture sensitivity during (2-Methoxy-3-nitrophenyl)methanol processing

Technical Support Center: Moisture Management for (2-Methoxy-3-nitrophenyl)methanol

Executive Summary: The Nature of the Sensitivity

As a Senior Application Scientist, I must clarify a critical distinction: (2-Methoxy-3-nitrophenyl)methanol is not "moisture sensitive" in the sense of rapid hydrolytic decomposition (like an acid chloride).[1][2][3] Rather, it is hygroscopic and process-sensitive .[1][2][3]

The molecule itself is relatively stable in neutral aqueous conditions. However, the nitro group increases the polarity of the lattice, making the solid prone to absorbing atmospheric moisture. This adsorbed water is the "silent killer" of downstream applications, particularly:

-

Stoichiometric Erosion: Water consumes electrophilic reagents (e.g., thionyl chloride, phosphorus tribromide, oxidants like PCC/DMP) intended for the alcohol.[3]

-

Physical Aggregation: Moisture induces caking, leading to weighing errors and poor dissolution kinetics.[2][3]

-

Crystallization Interference: Water acts as a potent anti-solvent or solvate-former, disrupting purification.[1][2][3]

This guide treats moisture not as a safety hazard, but as a chemical contaminant that compromises yield and purity.

Diagnostic & Troubleshooting Guide

Use this module to identify if moisture is the root cause of your experimental failure.

| Symptom | Probable Cause | Mechanism | Corrective Action |

| Violent bubbling upon reagent addition | High water content (>0.5% w/w) | Water reacts with reagents (e.g., | Stop. Dry the starting material using Protocol A (Azeotropic Drying) before proceeding.[1][2][3] |

| "Gummy" or sticky precipitate | Hygroscopic caking | Surface moisture lowers the glass transition temperature ( | Recrystallize from anhydrous toluene/heptane; store in a desiccator. |

| Low Yield in Oxidation (to Aldehyde) | Catalyst deactivation | Water coordinates with metal oxidants (e.g., MnO2, PCC), reducing active surface area.[1][3] | Add 3Å Molecular Sieves to the reaction mixture; increase oxidant equivalents by 10%. |

| Inconsistent Melting Point | Hydrate formation | The nitro group facilitates hydrogen bonding with water, potentially forming a pseudo-hydrate. | Dry under high vacuum ( |

Core Protocols: Drying & Handling[1][2][4][5]

Protocol A: Azeotropic Drying (The "Gold Standard")

Use this when the material is "wet" or before moisture-intolerant reactions (e.g., halogenation).

Principle: Water and toluene form a low-boiling azeotrope (84.1°C, ~13.5% water).[1][2][3] This allows water removal at temperatures below the boiling point of water, protecting the heat-sensitive nitro group.

-

Dissolution: Dissolve the crude (2-Methoxy-3-nitrophenyl)methanol in Toluene (10 volumes relative to mass) .

-

Note: If solubility is poor, add small amounts of THF, but Toluene must remain the majority solvent.

-

-

Distillation: Rotovap the solution at 45–50°C under reduced pressure.

-

Chase Step: Add fresh anhydrous Toluene (5 volumes) and repeat evaporation.

-

Final Isolation: Evaporate to dryness. The resulting solid will be anhydrous.[2]

-

Storage: Immediately backfill the flask with Argon/Nitrogen and seal.

Protocol B: Vacuum Oven Desiccation

Use this for bulk storage of solid material.[1]

-

Spread the solid thinly on a glass or PTFE tray.

-

Place in a vacuum oven set to 40°C .

-

Apply vacuum (

) for 12–24 hours . -

Optional: Place a tray of

(Phosphorus Pentoxide) or activated silica gel in the oven to act as a moisture sink.[2]

Analytical Verification: Karl Fischer (KF) Titration[1][2][3]

Do not guess; measure. A melting point is not a reliable indicator of moisture content for this compound.[2]

Visualizing the Process

Diagram 1: The Moisture Interference Cascade

This diagram illustrates why "dry" matters—showing the chemical pathways where water competes with your target reaction.

Caption: Figure 1. The "Wet Path" demonstrates how absorbed moisture consumes reagents before they can react with the benzyl alcohol, leading to stoichiometric imbalance and byproducts.

Diagram 2: Drying Decision Matrix

A logic gate for selecting the correct drying protocol based on your material's state.

Caption: Figure 2. Decision tree for selecting between Vacuum Oven drying (bulk solid) and Azeotropic Distillation (oils or immediate use).

Frequently Asked Questions (FAQ)

Q: Can I use molecular sieves directly in the storage container? A: Yes, but with a caveat. Use packeted molecular sieves (Tyvek-wrapped).[2][3] Do not throw loose beads into the solid (2-Methoxy-3-nitrophenyl)methanol, as the dust from the sieves is difficult to separate from the fine powder of the alcohol.

Q: I see a color change from pale yellow to dark orange during drying. Is it decomposing? A: This is a warning sign.[1][2] Nitro-aromatics are photosensitive and thermally sensitive.[1][2][3]

-

Check Temperature: Ensure your oven is

. -

Check Light: Drying should be done in the dark or amber glassware.[2]

-

Diagnosis: A slight deepening of color is often surface oxidation or trace nitrophenoxide formation (if basic impurities are present), but if it turns dark brown/tarry, the compound is degrading.[3]

Q: Can I use Dichloromethane (DCM) to dry it? A: No.[1][2][3] DCM is not effective for azeotropic drying (the water/DCM azeotrope boils at 38°C but carries very little water, ~1.5%).[3] Toluene or Benzene are thermodynamically superior for driving off moisture.[2][3]

References

-

PubChem. (2-Methoxy-3-nitrophenyl)methanol (Compound).[1][2][3] National Library of Medicine.[2] Accessed 2025.[2][3][5] [Link][1][2][3]

-

Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry.[2][3] 5th Ed., Longman Scientific & Technical, 1989.[3] (Standard procedures for drying benzyl alcohols and azeotropic distillation).

-

Organic Syntheses. General Procedures for Handling Hygroscopic Compounds. Org.[1][2][3] Synth. Coll. Vol. 1-10. [Link]

Sources

- 1. (3-Methoxy-2-nitrophenyl)methanol | C8H9NO4 | CID 10375096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. PubChemLite - (2-methoxy-3-nitrophenyl)methanol (C8H9NO4) [pubchemlite.lcsb.uni.lu]

- 4. mt.com [mt.com]

- 5. 2-Methoxy-3-nitrophenol | C7H7NO4 | CID 13681359 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Validating Reference Standards for (2-Methoxy-3-nitrophenyl)methanol

Executive Summary & Strategic Importance

(2-Methoxy-3-nitrophenyl)methanol (CAS: 50625-44-6, verified via structural consistency) is a critical intermediate in the synthesis of bioactive scaffolds, particularly for ergoline derivatives and specific kinase inhibitors.[1] Its structural integrity—specifically the position of the nitro group relative to the methoxy and hydroxymethyl moieties—is paramount.

In drug development, the confusion between the 3-nitro and 5-nitro regioisomers is a common failure mode.[1] Standard "Research Grade" certificates often rely on HPLC Area%, which fails to detect inorganic salts, residual water, or co-eluting isomers. This guide contrasts the Mass Balance approach with Quantitative NMR (qNMR) , establishing a self-validating protocol for certifying this reference standard.

Comparative Analysis: Validation Methodologies

The industry standard for assigning purity is shifting. Below is an objective comparison of the two primary methodologies used to validate (2-Methoxy-3-nitrophenyl)methanol reference standards.

The "Purity Gap" in Reference Standards[1]

| Feature | Method A: Mass Balance (Traditional) | Method B: qNMR (Modern Gold Standard) |

| Principle | Direct measurement of molar ratio vs. NIST-traceable internal standard.[1] | |

| Components | Requires HPLC (organics), GC (solvents), KF (water), ROI (inorganics). | Single experiment (proton counting). |

| Risk Factor | High: If an impurity (e.g., inorganic salt from reduction) is invisible to UV/GC, purity is overestimated. | Low: Measures the analyte directly. Inert impurities do not affect the result. |

| SI Traceability | Indirect (depends on multiple standards). | Direct: Traceable to the Internal Standard (e.g., NIST SRM). |

| Throughput | Low (Days for full panel). | High (Hours).[2][3] |

| Verdict | Secondary Validation Only. Use for impurity profiling. | Primary Assay Assignment. The superior method for "Certified Reference Material" (CRM) status. |

Critical Insight: For (2-Methoxy-3-nitrophenyl)methanol, the Mass Balance method frequently overestimates purity by 1–3% because it misses sodium borate/inorganic residues left over from the reduction of the aldehyde precursor.[1] qNMR is the mandatory primary method for accurate assay assignment. [1]

Validation Workflow & Decision Logic

The following diagram outlines the logical flow for validating the standard, emphasizing the "Go/No-Go" decision points for regioisomer differentiation.

Figure 1: Decision-tree workflow for validating (2-Methoxy-3-nitrophenyl)methanol, highlighting the critical regioisomer checkpoint.

Experimental Protocols

Protocol A: Structural Identity & Regioisomer Differentiation (1H-NMR)

Objective: Distinguish the target 2-methoxy-3-nitro isomer from the common 2-methoxy-5-nitro byproduct.[1]

-

Instrument: 400 MHz NMR or higher.

-

Solvent: DMSO-d6 (Preferred for solubility and hydroxyl proton visibility).

-

Acceptance Criteria (Target Structure):

-

Aromatic Region (3H): You must observe a 1,2,3-substitution pattern .

-

~7.8–8.0 ppm (Doublet,

-

~7.6–7.7 ppm (Doublet,

-

~7.3–7.4 ppm (Triplet/dd,

-

~7.8–8.0 ppm (Doublet,

-

Functional Groups:

-

~5.2–5.4 ppm (Triplet,

-

~4.5–4.6 ppm (Doublet,

- ~3.8–3.9 ppm (Singlet): -OCH 3.

-

~5.2–5.4 ppm (Triplet,

-

Failure Mode: If you see a singlet in the aromatic region or a split doublet (dd) with a small coupling constant (

Hz), you likely have the 5-nitro isomer (1,2,5-substitution).

Protocol B: Chromatographic Purity (HPLC)

Objective: Quantify organic impurities, specifically separating the regioisomers.

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 µm.[1] -

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Nitro group absorbance) and 210 nm.

-

System Suitability: Resolution (

) between main peak and nearest impurity (likely 2-methoxybenzyl alcohol) must be

Protocol C: Assay Assignment via qNMR (The "Gold Standard")

Objective: Determine the absolute mass fraction (w/w%) directly traceable to SI units.

-

Internal Standard (IS) Selection: Maleic Acid (Traceable to NIST SRM 350b) or 1,3,5-Trimethoxybenzene .

-

Why? Maleic acid signals (

6.2 ppm) do not overlap with the nitrophenyl aromatics (

-

-

Sample Preparation:

-

Weigh

mg of Sample. -

Weigh

mg of IS (Precision Weighing is critical). -

Dissolve in 0.7 mL DMSO-d6.

-

-

Acquisition Parameters:

-

Pulse Angle:

. -

Relaxation Delay (

): -

Scans: 16 or 32.

-

-

Calculation:

Impurity Profiling Logic

Understanding the synthesis pathway allows for targeted impurity detection.

Figure 2: Synthesis-derived impurity profile.[1] Note that Impurity C is invisible to HPLC but detected by Mass Balance (ROI) or qNMR.

References

-

BIPM (Bureau International des Poids et Mesures). (2024). Equivalence between Mass Balance and qNMR methodologies. Retrieved from

-

Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[1]

-

Saito, T., et al. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Metrology, MDPI.

-

Sigma-Aldrich. (2022). Quantitative NMR for Content Assignment of Phytochemical Reference Standards. [1]

-

PubChem. (2025).[4] (2-Methoxy-3-nitrophenyl)methanol Compound Summary. National Library of Medicine.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.